molecular formula C20H24N2O3 B11114483 N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11114483
M. Wt: 340.4 g/mol
InChI Key: LOCCLZCWLWMQIZ-FXIKFWFJSA-N
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Description

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N’-[(1E2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a phenoxy group, a furan ring, and an aceto-hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N’-[(1E2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N’-[(1E2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The hydrazide moiety can be reduced to form hydrazines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Furanones and related compounds.

    Reduction: Hydrazines and amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N’-[(1E2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N’-[(1E2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase and microbial proteins.

    Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N’-[(1E2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of a phenoxy group, a furan ring, and an aceto-hydrazide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(5-methylfuran-2-yl)prop-2-enylidene]amino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)18-10-7-15(3)12-19(18)24-13-20(23)22-21-11-5-6-17-9-8-16(4)25-17/h5-12,14H,13H2,1-4H3,(H,22,23)/b6-5+,21-11+

InChI Key

LOCCLZCWLWMQIZ-FXIKFWFJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C=C/C2=CC=C(O2)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC=CC2=CC=C(O2)C

Origin of Product

United States

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